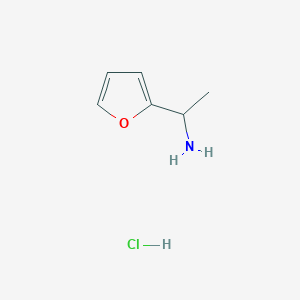

1-(2-Furyl)ethanamine hydrochloride

Descripción

Significance of Furan-Containing Amines in Organic Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous natural products and serves as a versatile building block in organic synthesis. numberanalytics.comnumberanalytics.com When a furan ring is functionalized with an amine group, the resulting furan-containing amines exhibit a unique combination of chemical properties. The furan moiety can participate in various reactions, including electrophilic substitution and cycloaddition reactions, while the amine group provides basicity and nucleophilicity. numberanalytics.com This dual reactivity makes furan-containing amines valuable intermediates in the synthesis of a wide range of compounds, from pharmaceuticals to materials. numberanalytics.comnumberanalytics.com

N-Substituted 5-(hydroxymethyl)-2-furfuryl amines, for example, are an important class of compounds used in the pharmaceutical industry for the production of various therapeutic agents. nih.gov The sustainable production of amines from renewable biomass resources is also a growing area of interest, with furan derivatives like furfural (B47365) being key starting materials. rsc.org

Historical Context of Furan and Amine Chemistry Relevant to the Compound

The history of furan chemistry dates back to 1780, when the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele. wikipedia.orgatamanchemicals.com Another important derivative, furfural, was reported in 1831 and later characterized in 1840. wikipedia.orgwikipedia.org Furan itself was first prepared in 1870 by Heinrich Limpricht. wikipedia.orgwordpress.com The name "furan" is derived from the Latin word "furfur," meaning bran, from which furfural is produced. wikipedia.orgatamanchemicals.com

The development of methods for the synthesis of amines, such as reductive amination, has been crucial for the utilization of furan-based aldehydes like furfural. rsc.orgresearchgate.net Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, has become a fundamental transformation in organic chemistry. The application of this method to furan derivatives has enabled the efficient production of furan-containing amines, including the parent compound of the hydrochloride salt, 1-(2-furyl)ethanamine. rsc.orgrsc.org The ongoing development of more efficient and environmentally friendly catalytic systems for reductive amination continues to be an active area of research. rsc.org

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(furan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAOJKNUGVYXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-15-3 | |

| Record name | 1-(furan-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Furyl Ethanamine Hydrochloride

Direct Synthetic Routes to 1-(2-Furyl)ethanamine Hydrochloride

Direct synthetic routes offer an efficient approach to this compound, primarily through the reductive amination of 2-acetylfuran (B1664036). This one-pot reaction combines the formation of an imine intermediate with its subsequent reduction to the desired amine.

Reductive Amination Strategies for this compound

Reductive amination stands as a cornerstone of amine synthesis. In the context of producing 1-(2-Furyl)ethanamine, this involves the reaction of 2-acetylfuran with an amine source, typically ammonia (B1221849), in the presence of a reducing agent. The initial step is the formation of an imine or enamine intermediate, which is then reduced to the final ethanamine derivative.

One classical approach to reductive amination is the Leuckart reaction, which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate, as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.com This reaction typically requires high temperatures, often between 120 and 130 °C, to proceed effectively. wikipedia.org The mechanism involves the nucleophilic attack of ammonia on the carbonyl group of 2-acetylfuran, followed by dehydration to form an iminium ion. This intermediate is then reduced by a hydride transfer from formate. wikipedia.org While effective, the high temperatures and the potential for side reactions are notable considerations. wikipedia.org

Modern variations of reductive amination often employ catalytic hydrogenation or metal hydride reducing agents, which can offer milder reaction conditions and improved selectivity.

Catalytic hydrogenation is a widely used industrial process for reductive amination. Raney Nickel, a porous nickel catalyst, is frequently employed due to its high catalytic activity and the ability to absorb hydrogen. masterorganicchemistry.com In this method, 2-acetylfuran is reacted with ammonia in the presence of hydrogen gas and a Raney Nickel catalyst. The reaction proceeds through the in-situ formation of an imine intermediate on the catalyst surface, which is then immediately hydrogenated to yield 1-(2-Furyl)ethanamine.

The efficiency of this process can be influenced by several factors, including hydrogen pressure, temperature, and the molar ratio of ammonia to the ketone. A US patent describes a general process for the reductive amination of ketones using a Raney nickel catalyst in the presence of an ammonium salt of an organic acid, highlighting the versatility of this approach. google.com While specific data for 2-acetylfuran is not provided, the general conditions involve elevated temperatures and pressures to achieve high yields. mdma.ch

Table 1: General Conditions for Reductive Amination of Ketones using Raney Nickel

| Parameter | General Range |

| Catalyst | Raney Nickel |

| Amine Source | Ammonia or Ammonium Acetate |

| Solvent | Methanol (B129727) or Ethanol (B145695) |

| Temperature | 20-90 °C |

| Pressure | 1 atm - 1200 psi |

This table represents a general range of conditions for the reductive amination of ketones and may require optimization for the specific synthesis of this compound.

Metal hydrides, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), are powerful reducing agents capable of converting the imine intermediate to the corresponding amine. The use of sodium cyanoborohydride (NaBH3CN) is particularly advantageous for reductive aminations as it is a milder reducing agent that is more selective for the iminium ion over the ketone starting material, thus preventing the formation of the corresponding alcohol as a byproduct. youtube.com

The reaction typically involves mixing 2-acetylfuran, an ammonia source (like ammonium acetate), and the metal hydride in a suitable solvent, such as methanol. The reaction can often be carried out at room temperature, offering a milder alternative to catalytic hydrogenation.

A detailed study on the reduction of oximes, which are similar to imine intermediates, highlights the utility of sodium borohydride in the presence of transition metal catalysts like molybdenum oxide (MoO3) to afford amines in good yields. uc.pt While a direct application to this compound is not detailed, the principles are transferable.

Synthesis via Aminomethyl Ketone Intermediates

An alternative, multi-step approach to this compound involves the synthesis and subsequent reduction of an aminomethyl ketone intermediate. This method provides greater control over the reaction pathway.

A European patent outlines a procedure for the preparation of 2-(2-furyl)ethanolamine that proceeds through a 2-(2-furyl)aminomethylketone hydrochloride intermediate. epo.org This process starts with the reaction of 2-chloroacetylfuran with hexamethylene tetraamine, followed by treatment with hydrochloric acid in ethanol to yield the desired 2-(2-furyl)aminomethylketone hydrochloride. epo.org This intermediate is a stable, isolable solid.

Table 2: Synthesis of 2-(2-furyl)aminomethylketone hydrochloride

| Starting Material | Reagents | Product |

| 2-Chloroacetylfuran | 1. Hexamethylene tetraamine, Tetrabutylammonium (B224687) bromide 2. Ethanolic HCl | 2-(2-Furyl)aminomethylketone hydrochloride |

This data is derived from a patented process for a related compound and illustrates a viable route to the key intermediate. epo.org

The final step in this pathway is the reduction of the carbonyl group of the 2-furyl aminomethyl ketone hydrochloride to a secondary alcohol, which in the case of the target molecule would be the ethanamine. The aforementioned patent describes the reduction of the aminomethyl ketone intermediate using hydrogen gas and a Raney® Nickel catalyst in an aqueous methanol solution. epo.org The reaction is carried out under pressure, and after the reaction is complete, the addition of an alkaline reagent facilitates the recovery of the final amino alcohol product. epo.org Adapting this to produce the ethanamine would involve a similar reduction of the ketone functionality.

Indirect Synthetic Approaches and Precursor Chemistry

Indirect synthetic routes to this compound often involve the construction of the amine functionality from precursors that already contain the furan (B31954) ring. These methods can offer advantages in terms of starting material availability and the ability to control stereochemistry.

Strategies Involving Furan Ring Derivatization to Introduce Amine Functionality

One of the primary indirect routes is the reductive amination of 2-acetylfuran. mdpi.comwikipedia.org This widely used method converts the carbonyl group of 2-acetylfuran into an amine via an imine intermediate. The reaction typically involves condensing 2-acetylfuran with an amine source, such as ammonia, in the presence of a reducing agent. mdpi.comwikipedia.org The choice of reducing agent is critical, with various borohydride reagents (e.g., sodium borohydride, sodium cyanoborohydride) and catalytic hydrogenation being common options. wikipedia.org

Another strategy involves the derivatization of the furan ring itself to introduce the necessary functional groups for amine synthesis. For instance, Friedel-Crafts acylation of furan with acetic anhydride (B1165640) is a common industrial method to produce 2-acetylfuran, a key precursor. wikipedia.org This intermediate can then be subjected to reductive amination to yield the target amine. mdpi.comwikipedia.org

Furthermore, furan derivatives can be used in multi-step sequences. For example, a process has been described where 2-acetylfuran is first chlorinated to 2-chloroacetylfuran. This is then reacted with hexamethylenetetraamine in a process catalyzed by tetrabutylammonium bromide to form a hydrochloride salt, which is subsequently reduced to 2-(2-furyl)ethanolamine. google.comepo.org

Synthesis from Furfuryl Alcohols and Related Derivatives

Furfuryl alcohol, a readily available derivative of furan, can serve as a starting point for the synthesis of 1-(2-Furyl)ethanamine. wikipedia.orgnih.govicm.edu.pl A common approach involves the conversion of furfuryl alcohol to a more reactive intermediate. For example, (±)-1-(2-Furyl)ethanol can be synthesized and used as an intermediate in the production of various furan derivatives. chemicalbook.com The synthesis of 4-hydroxy-2-methylcyclopent-2-en-1-one (B8106909) from 2-furyl methyl carbinol, another name for 1-(2-furyl)ethanol, has also been reported. chemicalbook.com

The synthesis can also proceed through the corresponding aldehyde, furfural (B47365), which can be derived from biomass. Furfural can be transformed into furfurylamine (B118560), which could then potentially be further modified to the target ethanamine. nih.gov

Exploitation of the Achmatowicz Rearrangement in Furan-Amine Synthesis

The Achmatowicz rearrangement is a powerful synthetic tool that transforms a furan into a dihydropyran. wikipedia.orgnih.govicm.edu.pl This reaction typically starts with a furfuryl alcohol, which is oxidized to convert the furan ring into a dihydropyranone. nih.govthieme-connect.com While the classical Achmatowicz reaction focuses on the synthesis of oxygen-containing heterocycles, a variation known as the aza-Achmatowicz rearrangement allows for the synthesis of nitrogen-containing heterocycles. nih.govallaboutchemistry.net

In the context of furan-amine synthesis, the aza-Achmatowicz rearrangement involves the oxidative ring expansion of furfuryl amines to produce substituted dihydropyridinones. nih.gov This provides a pathway to functionalized piperidines and their derivatives, which could be further elaborated to obtain the desired 1-(2-furyl)ethanamine structure. nih.govallaboutchemistry.net The reaction typically involves treating a furan with an RNH-CH₂– group with an oxidizing agent like sodium bromate (B103136) in methanol, followed by rearrangement in an acidic medium to yield a hydropyridone. allaboutchemistry.net

Emerging Catalytic Systems and Green Chemistry Approaches in Synthesis

Recent advancements in catalysis have led to more efficient and environmentally friendly methods for synthesizing amines, including those with a furan moiety.

Application of Transition Metal Catalysts (e.g., Noyori, Palladium, Copper)

Transition metal catalysts have shown significant promise in the synthesis of furan-containing amines.

Noyori Catalysts: Ruthenium-based Noyori-type catalysts are renowned for their high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones and imines. wikipedia.orgharvard.edunih.gov These catalysts, often featuring ligands like BINAP, can be used for the asymmetric reduction of 2-acetylfuran to enantiomerically enriched 1-(2-furyl)ethanol, a precursor to the chiral amine. nih.govharvard.edu The Noyori catalysts operate via a bifunctional mechanism where both the metal center and the ligand participate in the catalytic cycle. wikipedia.org Modified Noyori-Ikariya catalysts, including those with furan- and thiophene-based ligands, have been developed and shown to be highly active in asymmetric transfer hydrogenation of ketones. rsc.org

Palladium Catalysts: Palladium catalysis is widely employed in various C-C and C-N bond-forming reactions. mdpi.comnih.gov In the context of furan synthesis, palladium catalysts can be used for the carbonylation of alcohols to produce esters, which can be further functionalized. mdpi.com For example, palladium-catalyzed reactions of 4-allyl-2,6-dimethyl-3,5-heptanedione can lead to the formation of substituted furans. mdpi.com While direct palladium-catalyzed amination of a furan precursor to 1-(2-furyl)ethanamine is less common, palladium catalysts are crucial in the synthesis of precursors and in related amination reactions. mdpi.comnih.gov

Copper Catalysts: Copper catalysts offer a cost-effective and efficient alternative for various organic transformations, including amination reactions. mdpi.commdpi.comorganic-chemistry.org Copper-catalyzed reductive amination of furanic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), has been successfully demonstrated. mdpi.com This two-step, one-pot process involves the initial condensation of the aldehyde with a primary amine, followed by hydrogenation of the resulting imine over a copper-based catalyst. mdpi.com This methodology provides a route to N-substituted furfuryl amines with high yields. mdpi.com

Below is a table summarizing some of the catalytic systems used in reactions relevant to the synthesis of 1-(2-Furyl)ethanamine precursors.

| Catalyst System | Substrate | Product | Reaction Type | Yield (%) | Reference |

| PdCl₂(CH₃CN)₂ / CuCl₂ | 4-allyl-2,6-dimethyl-3,5-heptanedione | 3-isobutyryl-2-isopropyl-5-methylfuran | Oxidative Alkoxylation | 77 | mdpi.com |

| CuAlOₓ | 5-acetoxymethylfurfural and aniline | N-phenyl-5-(acetoxymethyl)-2-furfurylamine | Reductive Amination | ~99 | mdpi.com |

| Ru/C | Furfural and Ammonia | Furfurylamine | Reductive Amination | - | researchgate.net |

| Noyori-type Ru catalyst | Methyl 2,2-dimethyl-3-oxobutanoate | (R)- or (S)-β-hydroxy ester | Asymmetric Hydrogenation | 96 | harvard.edu |

Biocatalytic Transformations for Amine Synthesis

Biocatalysis is emerging as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. In the context of amine synthesis, enzymes such as transaminases are of particular interest.

A hybrid chemoenzymatic strategy has been developed for the conversion of biomass into furfurylamine. nih.gov This process involves the initial chemocatalytic conversion of lignocellulosic biomass into furfural using a heterogeneous catalyst. nih.gov The resulting furfural is then subjected to a biocatalytic amination step using whole cells of E. coli expressing an amine dehydrogenase, with an amine donor like ammonium chloride, to produce furfurylamine with excellent yields. nih.gov While this produces furfurylamine and not directly 1-(2-furyl)ethanamine, the principles of biocatalytic amination of furan-based aldehydes demonstrate a promising green route towards related amine structures.

Sustainable Methodologies for this compound Production

Sustainable, or "green," chemistry principles are increasingly being applied to the synthesis of valuable chemical compounds, including 1-(2-furyl)ethanamine. These methodologies aim to reduce environmental impact by using renewable feedstocks, employing milder reaction conditions, and utilizing non-toxic, recyclable catalysts.

A significant advancement in the sustainable production of furan-based amines is the use of biocatalysis. Transaminases (TAms) have been investigated as a mild and highly selective alternative to traditional chemical routes for the amination of furanic aldehydes and ketones. rsc.org This enzymatic approach avoids the harsh conditions and heavy metal catalysts often associated with conventional reductive amination. rsc.org The reaction proceeds in an aqueous environment under mild temperatures, significantly reducing energy consumption and hazardous waste generation. Research has shown that a variety of furfural derivatives are readily accepted as substrates by several transaminases, highlighting the potential for a one-step biocatalytic route to compounds like 1-(2-furyl)ethanamine from 2-acetylfuran. rsc.org

The choice of starting materials is another cornerstone of sustainable synthesis. The precursor, 2-acetylfuran, can be synthesized from biomass-derived platform molecules like furfural. google.comrsc.org Furfural itself is produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, a renewable and abundant resource. rsc.org By utilizing biomass as the ultimate raw material, the entire production chain for this compound can be rendered more sustainable.

Furthermore, green chemistry seeks to replace hazardous reagents and solvents. The development of catalytic systems that can operate efficiently in environmentally benign solvents or even solvent-free conditions is a key research area. The reductive amination of furanic aldehydes has been shown to be effective using an aqueous solution of ammonia and molecular hydrogen, with water being the primary byproduct. mdpi.compsu.edu The use of heterogeneous catalysts, such as the previously mentioned CuAlOx derived from layered double hydroxides, is also advantageous from a sustainability perspective, as these catalysts can often be easily recovered and reused, minimizing waste. researchgate.net

The following table details findings from research into the biocatalytic amination of furan derivatives, a key sustainable methodology.

| Methodology | Enzyme/Catalyst | Substrate Example | Key Sustainable Advantages | Reference |

|---|---|---|---|---|

| Biocatalytic Amination | Transaminases (TAms) | Furfural and derivatives | Mild reaction conditions, aqueous medium, high selectivity, avoids harsh chemical reagents and by-product formation. | rsc.org |

| Biocatalytic Synthesis of Precursor | ThDP-dependent enzymes (e.g., SsPDC) | Furfural and formaldehyde | Replaces traditional chemical synthesis of the 2-acetylfuran precursor, using renewable raw materials and avoiding pollution. | rsc.org |

| Flow-Reactor Synthesis | CuAlOx | HMF and primary amines | Enables continuous processing, efficient heat and mass transfer, and does not require isolation of the intermediate imine, leading to high yields (98%). | researchgate.net |

Stereochemical Control and Asymmetric Synthesis of 1 2 Furyl Ethanamine Hydrochloride

Enantioselective Synthesis Strategies for Chiral 1-(2-Furyl)ethanamine Hydrochloride

Enantioselective synthesis aims to directly produce a single, desired enantiomer of a chiral compound, thereby avoiding the need for separating a racemic mixture. Several key strategies have been developed for the synthesis of chiral amines like this compound.

Chiral Auxiliary Approaches in α-(Heteroaryl)alkylamine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is a powerful tool in asymmetric synthesis, allowing for high levels of stereocontrol. numberanalytics.com

In the context of α-(heteroaryl)alkylamine synthesis, a chiral auxiliary can be attached to the amine precursor. For instance, a chiral imine or enamine can be formed, which then undergoes a diastereoselective reaction. The steric and electronic properties of the chiral auxiliary guide the approach of reagents, leading to the preferential formation of one diastereomer. nih.gov Subsequent removal of the auxiliary reveals the desired chiral amine. Common sources for chiral auxiliaries include naturally occurring compounds like camphor, amino acids, and carbohydrates. numberanalytics.com

Asymmetric Catalytic Nucleophilic Additions for Stereocontrol

Asymmetric catalytic nucleophilic additions represent a highly efficient method for creating chiral centers. These reactions involve the addition of a nucleophile to an electrophilic group, such as an imine, under the control of a chiral catalyst. researchgate.net For the synthesis of 1-(2-Furyl)ethanamine, this would typically involve the addition of a nucleophile to an imine derived from 2-acetylfuran (B1664036).

The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. nih.gov This results in the formation of the product with high enantiomeric excess. Copper-catalyzed systems, for example, have been effectively used for the asymmetric addition of olefin-derived nucleophiles to ketones. nih.gov The development of novel chiral ligands and catalytic systems continues to expand the scope and efficiency of these transformations. researchgate.net

Enantioselective Reductions of Prochiral Ketones

A prevalent strategy for synthesizing chiral 1-(2-Furyl)ethanamine is the enantioselective reduction of its prochiral precursor, 2-acetylfuran. wikipedia.orgwikipedia.org In this approach, the ketone group of 2-acetylfuran is reduced to a hydroxyl group, which is then converted to the amine. The key step is the stereoselective reduction of the ketone, which establishes the chiral center.

This transformation can be achieved using various catalytic systems. Oxazaborolidine catalysts, used in conjunction with a stoichiometric reducing agent like borane (B79455), are well-established for the asymmetric reduction of prochiral ketones. wikipedia.orgumb.edunih.gov Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, paired with chiral ligands, are also highly effective and can utilize more economical reducing agents such as hydrogen gas or isopropanol (B130326) through transfer hydrogenation. wikipedia.orgmdpi.com The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. umb.edu

Table 1: Examples of Enantioselective Reduction of Prochiral Ketones

| Catalyst System | Ketone Substrate | Reducing Agent | Enantiomeric Excess (ee) | Reference |

| Oxazaborolidine/BH₃-THF | Acetophenone | Borane | 82-99.2% | umb.edu |

| Ru-complex with pseudo-dipeptide ligand | Acetophenone | Not specified | High | mdpi.com |

| Chiral Lactam Alcohol/BH₃-THF | Aryl methyl ketones | Borane | 91-98% | nih.gov |

Application of Chiral Ligands in Metal Complex Catalysis

The use of chiral ligands in transition metal catalysis is a cornerstone of modern asymmetric synthesis. acs.orgalfachemic.com These ligands coordinate to a metal center to form a chiral catalyst that can mediate a wide range of enantioselective transformations, including hydrogenations, C-H aminations, and cross-coupling reactions. mdpi.comresearchgate.net

For the synthesis of chiral amines, metal complexes containing chiral bidentate ligands are frequently employed. researchgate.net The design of the ligand is crucial, as its structure dictates the steric and electronic environment around the metal, which in turn controls the enantioselectivity of the reaction. acs.org Ligands derived from amino acids and peptides have shown remarkable efficacy in forming catalytic metal complexes that yield products with high enantioselectivity. mdpi.com For instance, palladium-catalyzed hydrogenations using chiral phosphine (B1218219) ligands have been successfully applied to the synthesis of enantioenriched cyclic amines. acs.org

Chiral Resolution Techniques for Racemic this compound

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org While this method results in a theoretical maximum yield of 50% for the desired enantiomer without a recycling process, it remains a widely used and practical approach, especially on an industrial scale. pharmtech.com

Classical Resolution via Diastereomeric Salt Formation

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgpbworks.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. pbworks.com

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. pbworks.com One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. researchgate.net After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. pbworks.com

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. researchgate.netpsu.edunih.gov The choice of resolving agent and solvent is critical for the efficiency of the resolution and often requires empirical screening to find the optimal conditions. researchgate.netveranova.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Application | Reference |

| Tartaric Acid | Acid | Resolution of racemic amines | researchgate.netpsu.edu |

| (S)-Naproxen | Acid | Resolution of 1-(2-hydroxyphenyl)ethylamines | rsc.org |

| Dibenzoyl-L-tartaric acid | Acid | Resolution of 1-(2-hydroxyphenyl)ethylamines | rsc.org |

| (S)-Mandelic Acid | Acid | Resolution of racemic alcohols | wikipedia.org |

Kinetic Resolution Strategies (e.g., Enzymatic Kinetic Resolution)

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign approach due to the high enantioselectivity and mild reaction conditions offered by enzymes, particularly lipases. rsc.orgnih.gov

Lipases, such as those from Candida antarctica (lipase B, often immobilized as Novozym 435) and Candida rugosa, are frequently used to catalyze the acylation of racemic amines. nih.govresearchgate.net In a typical EKR of a racemic amine, one enantiomer is preferentially acylated by an acyl donor, leaving the unreacted enantiomer in high enantiomeric excess. The choice of the acyl donor and the solvent system is crucial for achieving high conversion and enantioselectivity.

The following table illustrates typical data obtained from the enzymatic kinetic resolution of a generic chiral amine, showcasing the influence of the acyl donor on the reaction's efficiency.

**Table 1: Influence of Acyl Donor on the Enzymatic Kinetic Resolution of a Chiral Amine***

| Acyl Donor | Enzyme | Solvent | Conversion (%) | Enantiomeric Excess of Amine (ee_S, %) | Enantiomeric Excess of Amide (ee_P, %) | Enantioselectivity (E) |

|---|---|---|---|---|---|---|

| Ethyl acetate | Novozym 435 | Toluene | 48 | >99 | 95 | >200 |

| Isopropyl acetate | Novozym 435 | Hexane (B92381) | 50 | 98 | >99 | 180 |

| Vinyl acetate | Novozym 435 | MTBE | 49 | >99 | 97 | >200 |

| Ethyl methoxyacetate | Novozym 435 | Diisopropyl ether | 50 | 99 | 99 | >200 |

Data is representative and compiled from general findings in the field for analogous chiral amines.

Deracemization Approaches for this compound

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. Deracemization processes offer a more atom-economical alternative by converting the unwanted enantiomer into the desired one, theoretically enabling a 100% yield.

A common deracemization strategy for amines involves a redox-neutral cycle. This typically consists of the enantioselective oxidation of one enantiomer of the racemic amine to an achiral imine intermediate, followed by the non-selective or, ideally, stereoselective reduction of the imine back to the racemic or desired enantiomer of the amine. researchgate.netnih.gov

Chemoenzymatic deracemization has proven to be a particularly effective approach. rsc.orgnih.govscielo.br This strategy often employs an amine oxidase for the selective oxidation of one enantiomer. The resulting imine can then be reduced back to the racemic amine using a chemical reducing agent, such as borane complexes, allowing the cycle to continue until the desired enantiomer is obtained in high enantiomeric excess. nih.gov Alternatively, the imine can be asymmetrically reduced using a second enzyme, such as an imine reductase or an engineered alcohol dehydrogenase, to directly yield the desired enantiomer. rsc.org

For heteroaromatic amines like 1-(2-Furyl)ethanamine, the development of a deracemization system would likely involve screening a library of amine oxidases to identify an enzyme with high activity and selectivity for one of the enantiomers. The compatibility of this enzymatic oxidation with a suitable chemical or enzymatic reducing agent would then need to be established to create an efficient one-pot process.

Diastereoselective Approaches in the Synthesis of Derivatives

The synthesis of derivatives of this compound provides another avenue for controlling stereochemistry through diastereoselective reactions. By reacting the chiral amine with a prochiral substrate, two diastereomeric products can be formed in unequal amounts.

Control of Diastereoselectivity in Multi-step Transformations

A common strategy involves the formation of amides or imines from 1-(2-Furyl)ethanamine, followed by a subsequent stereoselective transformation. For example, the reaction of 1-(2-Furyl)ethanamine with a prochiral ketone or aldehyde leads to the formation of a chiral imine. The subsequent nucleophilic addition to the C=N bond of this imine can proceed with a degree of diastereoselectivity, influenced by the steric and electronic properties of the furan (B31954) ring and the incoming nucleophile. libretexts.orgresearchgate.net

The control of diastereoselectivity is often achieved by employing chiral auxiliaries or catalysts. However, in the case of derivatives of 1-(2-Furyl)ethanamine, the inherent chirality of the amine itself can direct the stereochemical outcome of subsequent reactions. The furan ring, with its specific steric profile and electronic nature, plays a crucial role in biasing the approach of the nucleophile to one face of the imine.

Mechanistic Insights into Stereochemical Induction

The mechanism of stereochemical induction in these reactions is often rationalized using transition state models. For nucleophilic additions to imines derived from 2-furaldehyde (a precursor to 1-(2-Furyl)ethanamine), the conformation of the furan ring relative to the imine double bond is a key factor. The furan ring can adopt different orientations due to rotation around the C-C single bond, and these conformers can exhibit different reactivities.

The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. Steric hindrance between the substituent on the chiral amine, the furan ring, and the incoming nucleophile will favor the transition state that minimizes these interactions. Furthermore, electronic interactions, such as the coordination of a Lewis acid catalyst to the furan's oxygen atom and the imine's nitrogen atom, can lock the conformation of the intermediate and enhance the facial selectivity of the nucleophilic attack. Understanding these mechanistic details is critical for the rational design of highly diastereoselective syntheses of derivatives of this compound.

Reactivity and Reaction Mechanisms of 1 2 Furyl Ethanamine Hydrochloride

Reactivity Profiles of the Amine Functional Group

The amine functional group in 1-(2-Furyl)ethanamine is a primary amine, which is a key determinant of its chemical behavior. In its hydrochloride salt form, the amine exists as an ammonium (B1175870) cation, which impacts its reactivity, particularly its nucleophilicity.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile. However, in the hydrochloride salt, this lone pair is protonated, diminishing its nucleophilic character. To engage in nucleophilic reactions, the free amine must be generated, typically by treatment with a base.

Primary amines like 1-(2-Furyl)ethanamine readily react with acyl chlorides and other carboxylic acid derivatives to form amides. This reaction, often a type of Schotten-Baumann reaction, is a nucleophilic acyl substitution. fishersci.it The reaction proceeds through a nucleophilic addition-elimination mechanism. docbrown.infochemguide.co.uk The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion, a good leaving group, is eliminated, and a proton is removed from the nitrogen, yielding the amide. chemguide.co.uk

The general reaction is as follows: R-COCl + R'-NH₂ → R-CONH-R' + HCl

In the case of 1-(2-Furyl)ethanamine, the reaction with an acyl chloride such as ethanoyl chloride would produce N-(1-(2-furyl)ethyl)acetamide. chemguide.co.uk Due to the formation of hydrogen chloride as a byproduct, a base is typically added to neutralize it and drive the reaction to completion. fishersci.itlibretexts.org

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-(2-Furyl)ethanamine | Acyl Chloride | N-substituted amide | Nucleophilic Acyl Substitution |

| 1-(2-Furyl)ethanamine | Carboxylic Anhydride (B1165640) | N-substituted amide | Nucleophilic Acyl Substitution |

| 1-(2-Furyl)ethanamine | Ester | N-substituted amide | Nucleophilic Acyl Substitution |

This table illustrates the versatility of 1-(2-Furyl)ethanamine in forming amides with various acylating agents.

While the primary amine of 1-(2-Furyl)ethanamine can act as a nucleophile, its direct participation in SN1 or SN2 reactions as the substrate is not typical. More commonly, the amine acts as the nucleophile, attacking an electrophilic carbon center and displacing a leaving group in an SN2 fashion. For instance, it can react with alkyl halides to form secondary amines.

The hydrochloride salt form is generally unreactive as a nucleophile. The free amine, generated by deprotonation, is required for these reactions. The steric hindrance around the nitrogen atom and the nature of the electrophile and leaving group will influence the reaction's feasibility and mechanism.

Derivatization Reactions for Functionalization

The primary amine of 1-(2-Furyl)ethanamine is a versatile handle for chemical derivatization, allowing for the introduction of various functional groups. Beyond amide formation, it can undergo a range of other reactions:

Imine Formation: Reaction with aldehydes and ketones yields imines (Schiff bases).

Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides.

Reductive Amination: Reaction with a carbonyl compound in the presence of a reducing agent forms a more substituted amine.

These derivatization reactions are crucial in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Degradation Pathways of the Amine Moiety in Research Contexts

In research settings, the amine moiety of 1-(2-Furyl)ethanamine can be susceptible to degradation under certain conditions. Oxidative degradation can occur in the presence of strong oxidizing agents. The stability of the amine is also pH-dependent. While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation, although specific pathways are not extensively documented in readily available literature.

Reactivity of the Furan (B31954) Heterocycle

The furan ring in 1-(2-Furyl)ethanamine is an electron-rich aromatic heterocycle. numberanalytics.compearson.com This electron-rich nature makes it more reactive than benzene (B151609) towards electrophilic substitution. numberanalytics.compearson.com The oxygen atom in the ring donates electron density, activating the ring for attack by electrophiles, primarily at the C5 position (and to a lesser extent, the C3 position) due to the directing effect of the ethylamine (B1201723) substituent at C2. numberanalytics.comyoutube.com

Common electrophilic substitution reactions that furan undergoes include:

Nitration: Introduction of a nitro group (-NO₂). numberanalytics.com

Halogenation: Introduction of halogen atoms (e.g., Br, Cl). numberanalytics.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups. youtube.com

The furan ring can also participate in other reactions:

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles. numberanalytics.comyoutube.comalmerja.com

Ring-Opening: Under harsh acidic conditions, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound. almerja.com

Table 2: Reactivity of the Furan Ring

| Reaction Type | Reagents | Typical Product |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | Substituted furan |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Cycloadduct |

| Acid-Catalyzed Hydrolysis | Strong acid, water | 1,4-dicarbonyl compound |

This table summarizes key reactions involving the furan heterocycle.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com The oxygen atom's lone pairs of electrons contribute to the π-system, increasing the electron density of the ring and rendering it more reactive than benzene towards electrophiles. chemicalbook.compearson.com In fact, electrophilic reactions in furan can be up to 6 x 10^11 times faster than in benzene. chemicalbook.com

Substitution preferentially occurs at the C2 (α) position, as the intermediate carbocation (sigma complex or arenium ion) formed during the reaction is better stabilized by resonance, with three possible contributing structures. chemicalbook.compearson.commatanginicollege.ac.in Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com In 1-(2-Furyl)ethanamine hydrochloride, the C5 position is the most likely site for electrophilic attack, as the C2 position is already substituted.

Common electrophilic substitution reactions for furans include:

Nitration: Furan can be nitrated using reagents like acetyl nitrate (B79036) to yield 2-nitrofuran. youtube.com

Sulfonation: Reaction with sulfur trioxide in pyridine (B92270) results in furan-2-sulfonic acid. youtube.com

Halogenation: Furan reacts with halogens, such as bromine in dioxane, to form 2-halofurans. pearson.com Chlorination can be achieved at very low temperatures (e.g., -40°C) to produce 2-chlorofuran. youtube.com

Formylation: The Vilsmeier-Haack reaction, using a formylating agent, can introduce a formyl group onto the furan ring. youtube.com

Acetylation: Acetylation can be carried out using acetic anhydride in the presence of a Lewis acid like boron trifluoride, yielding 2-acetylfuran (B1664036). youtube.com

Oxidative Cleavage and Ring Opening Reactions of the Furan Moiety

The furan ring is susceptible to oxidative cleavage, a transformation that has proven valuable in organic synthesis for accessing 1,4-dicarbonyl compounds and their derivatives. organicreactions.orgdntb.gov.ua This process can lead to a variety of products, including 1,4-dioxoalkenes, 4-oxoalkenals, and 4-oxoalkenoic acids. organicreactions.orgdntb.gov.ua The oxidation of furfuryl amines, a reaction known as the aza-Achmatowicz reaction, provides a route to highly functionalized heterocyclic structures that serve as intermediates in the synthesis of complex molecules. organicreactions.orgdntb.gov.ua In some cases, complete oxidative degradation of the furan ring can occur, yielding carboxylic acids, effectively using the furan as a masked carboxyl group. organicreactions.orgdntb.gov.ua

Various oxidizing agents can be employed for the oxidative cleavage of furans, including potassium nitrate. researchgate.net For instance, the oxidation of 2,3,5-triphenylfuran (B14736674) can yield the corresponding cis-but-2-ene-1,4-dione, while 2,5-diphenylfuran (B1207041) can be oxidized to the trans-but-2-ene-1,4-dione. researchgate.net The metabolic cleavage of furan rings can also occur, as observed with certain drugs, and is thought to proceed through the formation of an unsaturated aldehyde intermediate. nih.gov

Catalytic Hydrogenation of the Furan Ring

The furan ring can be fully reduced (hydrogenated) to a tetrahydrofuran (B95107) ring under catalytic conditions. This transformation typically requires high pressure and temperature and is often carried out using metal catalysts. acs.orgacs.org Common catalysts for this process include noble metals like palladium, platinum, and ruthenium, as well as non-noble metals such as nickel and cobalt. acs.orgnih.govmdpi.com

The hydrogenation of furfural (B47365), a closely related compound, has been extensively studied and can lead to various products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and even ring-opened products like pentanols, depending on the catalyst and reaction conditions. acs.orgmdpi.com For example, the hydrogenation of furfuryl alcohol can yield tetrahydrofurfuryl alcohol, as well as other products like methylfuran and various pentanols and diols. acs.org Non-noble metal catalysts, such as nickel and cobalt nanoparticles encapsulated in nitrogen-doped carbon nanotubes, have shown high activity and selectivity in furfural hydrogenation. nih.gov Photocatalytic hydrogenation of furan to tetrahydrofuran has also been achieved using metal-loaded titanium(IV) oxide in alcoholic suspensions without the need for hydrogen gas. rsc.org

Cycloaddition Reactions Involving the Furan Ring

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form oxabicycloheptene structures. acs.orgnih.gov However, the aromatic character of furan can make these reactions less favorable compared to non-aromatic dienes, often requiring high pressure or temperature to proceed efficiently. acs.org The reversibility of the Diels-Alder reaction with furan can also lead to issues with selectivity. nih.gov

The reactivity of furan in cycloadditions can be enhanced by coordination to a metal complex. For example, rhenium complexes of furan have been shown to undergo [3+2] and [2+2] cycloaddition reactions with dienophiles like tetracyanoethylene (B109619) (TCNE) and dimethyl acetylenedicarboxylate (B1228247) (DMAD) under much milder conditions than the free furan. acs.orgacs.org Lewis acids can also be used to catalyze Diels-Alder reactions of furans by lowering the energy of the dienophile's LUMO. acs.org

The regioselectivity and diastereoselectivity of Diels-Alder reactions involving furans can be influenced by several factors, including the steric and electronic properties of the reactants, reaction temperature, solvent, and the use of catalysts. nih.gov Generally, for furan/alkene cycloadditions, the exo isomer is thermodynamically more stable and is favored at higher temperatures, while the endo isomer is the kinetically preferred product. nih.gov

Mechanistic Studies of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving the furan moiety is crucial for controlling the outcome of synthetic transformations.

Elucidation of Reaction Pathways and Transition States

Computational methods, such as density functional theory (DFT), have been instrumental in elucidating the reaction pathways and transition states of various furan reactions. For instance, DFT calculations have been used to study the mechanism of silver-mediated furan formation through oxidative coupling, revealing a pathway that involves both radical and ionic steps. nih.gov In this mechanism, the silver cation acts as both an oxidant and a catalyst. nih.gov

The thermal decomposition of furan and its derivatives has also been investigated through shock-tube studies and kinetic modeling. These studies have helped to identify the primary reaction pathways, which often involve the formation of carbene intermediates followed by ring-opening. researchgate.netfigshare.com The formation of hydrogen atoms during the pyrolysis of methyl-substituted furans is believed to occur through a competition between H-atom abstraction from the methyl group and from the ring-opening products. figshare.com

Mechanistic studies of the Brønsted acid-catalyzed reduction of furans have shown that the reaction proceeds through protonation of the furan ring to form an oxocarbenium ion, which is then reduced by a silane. acs.org

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions play a pivotal role in determining the selectivity and yield of reactions involving the furan ring.

Temperature: In Diels-Alder reactions, higher temperatures tend to favor the thermodynamically more stable exo product. nih.gov Conversely, in some electrophilic substitutions like chlorination, very low temperatures are necessary to prevent ring cleavage. youtube.com The temperature can also influence the product distribution in catalytic hydrogenation.

Catalyst: The choice of catalyst is critical. In catalytic hydrogenation, different metal catalysts can lead to different products. For example, in furfural hydrogenation, some catalysts are selective for the formation of furfuryl alcohol, while others promote further hydrogenation to tetrahydrofurfuryl alcohol or rearrangement to other products. mdpi.com The support material for the catalyst can also influence activity and selectivity. mdpi.com In Diels-Alder reactions, Lewis acid catalysts can enhance reaction rates and influence selectivity. nih.gov

Solvent: The solvent can have a significant impact on reaction rates and selectivity. Polar solvents, and even water, have been shown to accelerate the rate of some Diels-Alder reactions. wikipedia.org

Substituents: The presence of substituents on the furan ring can significantly affect its reactivity. Electron-donating groups generally increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. matanginicollege.ac.in In the context of this compound, the electron-donating nature of the alkylamine side chain would be expected to further activate the furan ring towards electrophilic attack, although the protonated amine in the hydrochloride salt would have a deactivating effect. The alkylation grade of both the furan and the alkene has been shown to influence product distribution and catalyst stability in Diels-Alder reactions over zeolite catalysts. acs.org

Interactive Data Table: Influence of Reaction Conditions on Furan Reactions

| Reaction Type | Condition Varied | Effect on Selectivity/Yield |

| Diels-Alder Cycloaddition | Temperature | Higher temperatures favor the exo isomer. nih.gov |

| Catalyst (Lewis Acid) | Can increase reaction rate and influence selectivity. nih.gov | |

| Solvent | Polar solvents can accelerate the reaction rate. wikipedia.org | |

| Catalytic Hydrogenation | Catalyst Type | Different metals lead to different hydrogenation products (e.g., furfuryl alcohol vs. tetrahydrofurfuryl alcohol). mdpi.com |

| Catalyst Support | Can influence catalyst activity and product selectivity. mdpi.com | |

| Electrophilic Substitution | Substituent on Furan Ring | Electron-donating groups increase reactivity; electron-withdrawing groups decrease reactivity. matanginicollege.ac.in |

| Temperature | Low temperatures may be required to prevent ring degradation (e.g., chlorination). youtube.com | |

| Diels-Alder over Zeolite | Reactant Alkylation Grade | Increased alkylation of furan and alkene promotes monoaromatic formation and improves catalyst stability. acs.org |

Computational Studies on 1 2 Furyl Ethanamine Hydrochloride and Its Derivatives

Molecular Modeling and Simulations

Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules. For 1-(2-Furyl)ethanamine hydrochloride, these methods can predict its preferred conformations and spectroscopic signatures.

Structural Characterization and Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to determine the relative energies of different conformers. nih.gov The protonated amine group can form intramolecular hydrogen bonds with the furan (B31954) ring's oxygen atom or interact with the chloride counter-ion, influencing the conformational preference.

Studies on similar molecules, like 2,2-difluoroethylamine (B1345623) hydrochloride, have shown that electrostatic interactions and hyperconjugation play a significant role in determining the most stable conformer, often favoring a gauche arrangement. nih.gov For this compound, a similar analysis would likely reveal a preference for conformers where the ammonium (B1175870) group is oriented towards the furan ring.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for similar molecules.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Gauche I | ~60° | 0.00 | 65.2 |

| Gauche II | ~-60° | 0.25 | 30.1 |

| Anti | ~180° | 2.50 | 4.7 |

Calculations performed at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment.

Prediction of Spectroscopic Properties

Computational chemistry provides a reliable means of predicting spectroscopic data, which is invaluable for the identification and characterization of compounds. Methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov

By calculating the ¹H and ¹³C NMR spectra of this compound, a direct comparison with experimental data can be made, aiding in the assignment of peaks. nih.govresearchgate.net Similarly, the prediction of infrared (IR) vibrational frequencies can help in identifying characteristic functional group vibrations within the molecule. researchgate.net

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table includes hypothetical predicted data alongside typical experimental ranges.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Furan, adjacent to O) | 152.5 | 150-155 |

| C (Furan, adjacent to side chain) | 110.8 | 108-112 |

| C (Furan) | 107.3 | 105-109 |

| C (Furan) | 142.1 | 140-144 |

| CH (ethylamine) | 45.2 | 43-47 |

| CH₃ (ethylamine) | 18.9 | 17-21 |

Predicted shifts calculated using the GIAO method at the B3LYP/6-31G(d) level. Experimental values are typical for similar structures.

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of molecules, offering a fundamental understanding of their stability, reactivity, and reaction mechanisms.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound can be described by analyzing its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors help in predicting the reactive sites of the molecule. For instance, the nitrogen atom of the amine group and the oxygen atom in the furan ring are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 3: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical DFT calculations.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.16 |

Calculations performed at the B3LYP/6-311G(d) level of theory.

Reaction Mechanism Elucidation via Energy Profiles

Computational studies are pivotal in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For derivatives of 1-(2-Furyl)ethanamine, such as in N-acylation or condensation reactions, DFT calculations can be used to model the reaction pathways. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile reveals the feasibility of a proposed mechanism and can help in understanding the factors that control the reaction's outcome. For example, in a multicomponent reaction involving a furan derivative, an amine, and a thiol, computational analysis can clarify the sequence of bond-forming events. nih.gov

Transition State Analysis

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

Computational methods can precisely locate transition state structures and calculate their energies, which are then used to determine the activation energy of the reaction. acs.org For reactions involving furan derivatives, such as Diels-Alder cycloadditions or ring-opening reactions, transition state analysis can explain the observed stereoselectivity and regioselectivity. rsc.orgrsc.org Analysis of the transition state geometry provides insights into the nature of bond-breaking and bond-forming processes.

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as a derivative of 1-(2-Furyl)ethanamine, might interact with a biological receptor or other chemical systems. These computational techniques can elucidate the binding modes, conformational changes, and binding affinities that govern these interactions.

Ligand-Receptor Interaction Studies (Chemical Systems)

Molecular docking studies on furan-containing compounds have been successfully employed to understand their interactions with various chemical systems, including biological receptors. For instance, in studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents, molecular docking was used to explore their binding mode within the ATP binding site of the EGFR tyrosine kinase. nih.gov These studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. nih.gov

For example, in a hypothetical interaction with a protein binding pocket, the protonated amine of this compound could form strong ionic and hydrogen bonds with acidic residues like aspartate or glutamate. The furan ring could fit into a hydrophobic pocket, potentially interacting with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

A generalized approach to understanding these interactions involves the use of software like AutoDock Vina, which can predict the binding poses and affinities of a ligand to a target. mdpi.comd-nb.info The results are often visualized to identify the specific amino acid residues involved in the interaction.

Conformational Changes and Binding Affinity Predictions (Chemical Systems)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the observation of conformational changes over time. These simulations can reveal how the binding of a ligand, such as a derivative of 1-(2-Furyl)ethanamine, can induce changes in the structure of the receptor and vice versa. The stability of the ligand-protein complex can be assessed through parameters like the root-mean-square deviation (RMSD) over the simulation period. plos.org

The binding affinity, often expressed as the binding free energy, is a critical parameter in determining the strength of the interaction. Computational methods can predict this value, offering a quantitative measure of how tightly a ligand binds to its target. For example, studies on benzofuran (B130515) derivatives interacting with bovine serum albumin (BSA) have used molecular docking to predict binding modes and fluorescence spectroscopy to experimentally confirm the computationally predicted binding affinities. nih.gov

The following table illustrates a hypothetical set of predicted binding affinities for derivatives of 1-(2-Furyl)ethanamine with a model receptor, based on common computational approaches.

| Derivative | Substituent (R) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 1 | -H | -6.5 | Hydrogen bond (NH3+), Hydrophobic (furan) |

| 2 | 4-Cl | -7.2 | Hydrogen bond (NH3+), Halogen bond, Hydrophobic |

| 3 | 4-OCH3 | -6.8 | Hydrogen bond (NH3+, OCH3), Hydrophobic |

| 4 | 4-NO2 | -7.5 | Hydrogen bond (NH3+, NO2), π-π stacking |

This table is illustrative and based on general principles of molecular interactions.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR studies are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity or other properties. These models can be used to predict the behavior of new, unsynthesized compounds.

Development of Predictive Models for Chemical Behavior

Predictive QSPR models have been developed for various classes of furan derivatives. For example, a study on furan derivatives as corrosion inhibitors for mild steel utilized molecular descriptors to build a QSPR model. digitaloceanspaces.com The model was developed using statistical methods like Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR) to correlate the molecular structure with the inhibition efficiency. digitaloceanspaces.com

The development of such a model for 1-(2-Furyl)ethanamine derivatives would involve the following steps:

Dataset selection: A series of derivatives with known reactivity or property data would be chosen.

Descriptor calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound using computational software.

Model building: Statistical methods would be used to build a mathematical equation relating the descriptors to the observed activity.

Model validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSPR equation for predicting a property (e.g., pKa) of 1-(2-Furyl)ethanamine derivatives might look like:

pKa = a * (HOMO energy) + b * (logP) + c * (Molecular Weight) + d

Where 'a', 'b', 'c' are coefficients determined from the regression analysis, and 'd' is a constant.

Analysis of Substituent Effects on Reactivity

The chemical reactivity of the furan ring is significantly influenced by the nature and position of substituents. researchgate.netiaea.org Computational studies can quantify these effects by calculating various electronic parameters. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are indicative of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

A computational study on 2-substituted furan derivatives explored the effect of electron-donating and electron-withdrawing groups on their antioxidant properties, which is a measure of their reactivity towards free radicals. researchgate.netiaea.org It was shown that electron-donating substituents increase the HOMO energy, making the compound a better electron donor and thus a more effective antioxidant. researchgate.net

The following table illustrates the hypothetical effect of different substituents on the electronic properties and a reactivity index of 1-(2-Furyl)ethanamine derivatives.

| Derivative | Substituent (R on furan ring) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Index |

| 1 | -H | -5.8 | 1.2 | 7.0 | 1.00 |

| 2 | -CH3 | -5.6 | 1.3 | 6.9 | 1.15 |

| 3 | -Cl | -6.0 | 0.9 | 6.9 | 0.95 |

| 4 | -NO2 | -6.5 | 0.5 | 7.0 | 0.80 |

This table is for illustrative purposes. The reactivity index is a relative measure.

These computational approaches provide a framework for the rational design of novel 1-(2-Furyl)ethanamine derivatives with tailored properties, guiding synthetic efforts and accelerating the discovery process.

Advanced Analytical Techniques for Characterization in Research

Chromatographic Separation Methods

Chromatography is a fundamental tool for separating 1-(2-Furyl)ethanamine hydrochloride from reaction mixtures, identifying impurities, and performing quantitative analysis. Due to its chiral nature and polar amine group, a variety of chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. nih.gov Given that the compound is chiral, enantioselective HPLC methods are particularly crucial for separating its (R)- and (S)-enantiomers.

Chiral Stationary Phases (CSPs): The separation of enantiomers is typically achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for this purpose. nih.govmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) are common. researchgate.net For reversed-phase applications, aqueous buffers are used with organic modifiers like acetonitrile (B52724) or methanol (B129727). rsc.orgsielc.com The addition of acidic or basic modifiers to the mobile phase can improve peak shape and resolution for basic compounds like amines. researchgate.net

Detection Modes:

UV-Vis Detection: The furan (B31954) ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. Detection is typically set at a wavelength corresponding to an absorption maximum of the furan moiety, generally around 210-220 nm. rsc.orgnist.gov

Evaporative Light Scattering Detection (ELSD): For instances where the analyte lacks a strong chromophore or when analyzing mixtures with varying UV responses, ELSD can be an effective alternative.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity (discussed in section 6.1.3).

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose-based) | Enantiomeric separation |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol (e.g., 90:10 v/v) | Separation of enantiomers |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with 0.1% TFA | Purity analysis |

| Flow Rate | 0.5 - 1.5 mL/min | Achieve efficient separation |

| Detection Wavelength | ~215 nm | Quantification and detection |

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself is a salt and non-volatile, its free base form, 1-(2-Furyl)ethanamine, can be analyzed by GC. Often, derivatization is employed to increase the volatility and thermal stability of the amine, which can improve chromatographic peak shape.

Derivatization: The primary amine group can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) to form a more volatile amide. This process is essential for preventing peak tailing and improving separation efficiency.

GC-Mass Spectrometry (GC-MS): The hyphenation of GC with Mass Spectrometry is considered a gold standard for the identification of unknown compounds. uea.ac.uk As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint."

For 1-(2-Furyl)ethanamine, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions. The primary fragmentation pathway would likely involve the cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable furfuryl cation or related fragments.

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Structural Origin |

|---|---|---|

| 111 | [C6H9NO]+• | Molecular Ion (Free Base) |

| 96 | [M - CH3]+ | Loss of a methyl group |

| 81 | [C5H5O]+ | Furfuryl cation from alpha-cleavage |

| 30 | [CH4N]+ | Fragment from the ethylamine (B1201723) side chain |

Note: This table represents predicted fragmentation patterns for the free base form.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for analyzing this compound directly without the need for derivatization. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use smaller particle size columns, can provide faster analysis times and higher resolution.

Ionization Techniques:

Electrospray Ionization (ESI): ESI is the most common ionization technique for LC-MS analysis of polar molecules like amines. In positive ion mode, 1-(2-Furyl)ethanamine would be readily protonated to form the [M+H]+ ion, which corresponds to the cation of the hydrochloride salt.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for less polar compounds, but ESI is generally preferred for pre-charged or easily ionizable species.

Tandem Mass Spectrometry (LC-MS/MS): For enhanced selectivity and structural confirmation, tandem mass spectrometry (MS/MS) is used. In this technique, the precursor ion (e.g., the [M+H]+ ion of 1-(2-Furyl)ethanamine) is selected and subjected to collision-induced dissociation (CID) to generate product ions. Monitoring specific precursor-to-product ion transitions in a method known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity for quantitative studies.

Ion Chromatography (IC) and Capillary Electrophoresis (CE)

Ion Chromatography (IC): IC is a subset of HPLC that is specifically designed for the separation of ionic species. nih.gov It can be used to analyze 1-(2-Furyl)ethanamine as a cation using a cation-exchange column. thermofisher.com The mobile phase is typically an acidic aqueous buffer. Detection is often achieved by suppressed conductivity, where a suppressor device reduces the background conductivity of the eluent, thereby enhancing the signal from the analyte ion. metrohm.com This technique is particularly useful for quantifying the compound in complex aqueous matrices.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector, such as a cyclodextrin, can be added to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation. CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions. chemistryhall.comrsc.org In the synthesis of 1-(2-Furyl)ethanamine, for example, from the reductive amination of 2-acetylfuran (B1664036), TLC can be used to track the consumption of the starting ketone and the formation of the amine product. researchgate.net

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). libretexts.org Because the amine product is more polar than the starting ketone, it will have a lower retention factor (Rf) value. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, the progress of the reaction can be visualized, often under UV light or by using a staining agent like ninhydrin (B49086), which is specific for primary amines.

| Compound | Expected Polarity | Expected Rf Value* | Visualization Method |

|---|---|---|---|

| 2-Acetylfuran (Starting Material) | Less Polar | ~0.7 | UV Lamp (254 nm) |

| 1-(2-Furyl)ethanamine (Product) | More Polar | ~0.3 | UV Lamp (254 nm), Ninhydrin Stain |

\Rf values are hypothetical and depend on the specific mobile phase used.*

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound. These methods provide detailed information about the compound's molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining molecular structure. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the furan ring, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons. The furan protons would appear as characteristic multiplets in the aromatic region. The methine proton would be a quartet due to coupling with the adjacent methyl protons, and the methyl protons would appear as a doublet. The amine protons of the hydrochloride salt may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the furan carbons would be in the typical range for aromatic heterocycles, while the aliphatic carbons of the ethylamine side chain would appear at higher field.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Furan C5-H | ~7.4 (m) | ~142 |

| Furan C3-H | ~6.2 (m) | ~107 |

| Furan C4-H | ~6.3 (m) | ~110 |

| CH-NH₃⁺ | ~4.3 (q) | ~45 |

| CH₃ | ~1.6 (d) | ~20 |

| Furan C2 | - | ~155 |

| NH₃⁺ | ~8.5 (br s) | - |

Note: Chemical shifts (δ) are predicted values and can vary based on solvent and other conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include a broad absorption in the 2800-3200 cm⁻¹ region, characteristic of the amine salt (N-H stretching). Other significant peaks would include C-H stretching from the aliphatic and furanic groups, C=C stretching of the furan ring, and C-O-C stretching of the ether linkage in the furan ring.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The furan ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or water, would be expected to show an absorbance maximum (λ_max) in the short-wavelength UV region, likely around 215-220 nm, which is characteristic of the furan moiety. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.